molecular formula C8H13NO2 B13311492 Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate

Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate

Cat. No.: B13311492
M. Wt: 155.19 g/mol
InChI Key: VKSFVNHEFAUPAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate is an organic compound with the molecular formula C8H13NO2. It is a derivative of cyclopentene, featuring an aminomethyl group and a carboxylate ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentene, which undergoes a series of reactions to introduce the aminomethyl and carboxylate ester groups.

    Aminomethylation: Cyclopentene is reacted with formaldehyde and ammonia or an amine to introduce the aminomethyl group.

    Esterification: The resulting intermediate is then esterified with methanol in the presence of an acid catalyst to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or other amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with proteins or enzymes, influencing their activity. The carboxylate ester group may also participate in esterification or hydrolysis reactions, affecting the compound’s behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl cyclopentene-1-carboxylate: Similar in structure but lacks the aminomethyl group.

    Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate: Contains a hydroxymethyl group instead of an aminomethyl group.

Uniqueness

Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate is unique due to the presence of both the aminomethyl and carboxylate ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-7(10)8(6-9)4-2-3-5-8/h2-3H,4-6,9H2,1H3

InChI Key

VKSFVNHEFAUPAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC=CC1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.